2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid
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Overview
Description
2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a bis(2-ethylhexyl)amino group, an oxoethyl group, and a sulfanylacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bis(2-ethylhexyl)amine, which can be achieved through the reaction of 2-ethylhexanol with ammonia under specific conditions . This intermediate is then reacted with an appropriate oxoethylating agent to introduce the oxoethyl group. Finally, the sulfanylacetic acid moiety is introduced through a thiolation reaction, where a suitable thiol reagent is used .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl)amine: A related compound with similar structural features but lacking the oxoethyl and sulfanylacetic acid groups.
2-[Bis(2-ethylhexyl)amino]ethanol: Another similar compound with an ethanol group instead of the oxoethyl and sulfanylacetic acid moieties.
Uniqueness
2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
2-[2-[bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO3S/c1-5-9-11-17(7-3)13-21(14-18(8-4)12-10-6-2)19(22)15-25-16-20(23)24/h17-18H,5-16H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVFZPNOGIKIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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